3,3'-Dimethoxybenzidine dihydrochloride

描述

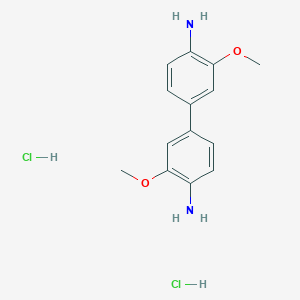

3,3’-Dimethoxybenzidine dihydrochloride is an aromatic amine compound, also known as o-dianisidine dihydrochloride. It is primarily used as an intermediate in the production of dyes and pigments. This compound is initially colorless but turns violet upon standing at room temperature . It is practically insoluble in water but soluble in organic solvents such as alcohol, benzene, ether, chloroform, and acetone .

准备方法

The synthesis of 3,3’-Dimethoxybenzidine dihydrochloride typically involves the reduction of 3,3’-dimethoxybenzidine. The reaction conditions often include the use of reducing agents such as sodium dithionite or zinc dust in an acidic medium . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .

化学反应分析

3,3’-Dimethoxybenzidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts weakly as an acid to neutralize bases and may react with strong oxidizing or reducing agents . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium dithionite for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Dye Manufacturing

Chemical Intermediate for Dyes

3,3'-Dimethoxybenzidine dihydrochloride is predominantly used in the synthesis of azo dyes and other colorants. The Society of Dyers and Colourists reported that this compound serves as a precursor for at least 89 different dyes, which are utilized to color a variety of materials such as textiles, plastics, rubber, and paper .

Specific Applications in Dye Production

- Azo Dyes : It is integral in producing bisazobiphenyl dyes, which are widely used for their vivid colors and stability .

- Dyeing Processes : Historically, it has been employed to dye leather, although this use has diminished in recent years due to environmental concerns .

- Pigment Production : The compound is also involved in creating pigments for various industrial applications.

Histological Studies

Research Applications

This compound is utilized in histological research for detecting specific cellular activities. Its application includes:

- Detection of Cell Lysis : It can be used as a marker for assessing cell damage or death in tissue samples .

- Cardiac Disease Studies : The compound aids in evaluating cardiac disease activity through histopathological examinations .

Toxicology and Cancer Research

Carcinogenic Potential

Research indicates that this compound exhibits significant carcinogenic properties. Studies conducted on laboratory animals have shown an increased incidence of tumors in various organs when exposed to this compound:

- Tumor Sites : Notable tumors include those in the Zymbal gland, liver, large intestine, skin, and oral cavity among others .

- Dose-Response Analysis : A Monte Carlo analysis was utilized to estimate cancer potency across different sites affected by the compound, yielding a combined potency estimate that underscores its carcinogenic risk .

Summary of Findings

The following table summarizes key applications and findings related to this compound:

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Dye Manufacturing | Azo dyes and pigments for textiles and plastics | Used as an intermediate for 89 different dyes; significant historical usage. |

| Histological Studies | Detection of cell lysis and cardiac disease | Serves as a marker in tissue studies; aids in understanding disease processes. |

| Toxicology | Carcinogenic assessments | Induces tumors in multiple organ sites; significant cancer potency estimates. |

作用机制

The mechanism of action of 3,3’-Dimethoxybenzidine dihydrochloride involves its role as a substrate in enzymatic reactions. For instance, in peroxidase assays, it undergoes oxidation to produce a colored product that can be measured spectrophotometrically . The molecular targets and pathways involved depend on the specific application and the enzyme being studied.

相似化合物的比较

3,3’-Dimethoxybenzidine dihydrochloride is similar to other aromatic amines, such as benzidine and its derivatives. it is unique due to its specific use as a peroxidase substrate and its role in the production of certain dyes . Similar compounds include:

- Benzidine

- 3,3’-Dimethylbenzidine

- 4,4’-Diaminobiphenyl

These compounds share structural similarities but differ in their specific applications and reactivity.

生物活性

3,3'-Dimethoxybenzidine dihydrochloride (DMOB) is a chemical compound that has garnered attention due to its significant biological activity, particularly its carcinogenic potential. This article explores the biological effects of DMOB, focusing on its toxicity, carcinogenicity, and mutagenicity based on diverse research findings.

- Chemical Name : this compound

- CAS Number : 20325-40-0

- Molecular Formula : CHClNO

Carcinogenicity Studies

Numerous studies have established the carcinogenic properties of DMOB in various animal models. The National Toxicology Program (NTP) conducted extensive research, which revealed clear evidence of carcinogenic activity in F344/N rats.

Key Findings from NTP Studies

- Study Duration : Up to 21 months

- Administration Method : Drinking water

- Dosage Levels : 0, 330, 1700, and 2500 ppm

Tumor Incidence Table

| Tumor Type | Male Rats | Female Rats |

|---|---|---|

| Zymbal Gland (adenoma/carcinoma) | Increased | Increased |

| Liver (hepatocellular adenoma/carcinoma) | Increased | Increased |

| Large Intestine (adenomatous polyps/adenocarcinoma) | Increased | Increased |

| Skin (basal-cell/sebaceous-gland adenoma/carcinoma) | Increased | Increased |

| Oral Cavity (squamous-cell papilloma/carcinoma) | Increased | Increased |

| Preputial Gland (carcinoma) | Yes | No |

| Clitoral Gland (carcinoma) | No | Yes |

| Mammary Gland (adenocarcinoma) | No | Yes |

The studies indicated that exposure to DMOB resulted in a significant increase in the incidence of benign and malignant tumors across multiple organ systems in both sexes. Notably, male rats exhibited tumors in the preputial gland and small intestine, while female rats showed increased incidences of tumors in the clitoral gland and mammary gland .

Toxicological Effects

DMOB has been shown to induce various toxicological effects, including:

- Weight Loss : Significant weight loss was observed in rats exposed to high concentrations (2500 ppm), with body weights being 5%-20% lower than controls .

- Water Consumption : A marked decrease in water consumption was noted at higher dosages, with consumption dropping to less than one-fourth of the control group at 4500 ppm .

- Histopathological Changes : Lesions were observed in the liver, kidney, bone marrow, and lymphoid organs. Chronic nephropathy and increased pigmentation in thyroid follicular cells were particularly noted at higher doses .

Mutagenicity Studies

Research indicates that DMOB is mutagenic. In vitro studies demonstrated that DMOB induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells with metabolic activation. Additionally, it was mutagenic in several strains of Salmonella typhimurium under specific conditions .

Case Studies and Epidemiological Data

While animal studies provide substantial evidence of DMOB's carcinogenicity, human epidemiological data remain limited. There are no comprehensive studies directly linking DMOB exposure to cancer in humans; however, its structural similarity to benzidine raises concerns regarding potential risks for human health .

属性

IUPAC Name |

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.2ClH/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;;/h3-8H,15-16H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTIAFYTYOEQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2.2HCl, C14H18Cl2N2O2 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119-90-4 (Parent) | |

| Record name | o-Dianisidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020325400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020485 | |

| Record name | C.I. Disperse Black 6 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethoxybenzidine dihydrochloride is an off-white powder. (NTP, 1992), Water or Solvent Wet Solid | |

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20325-40-0 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dianisidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020325400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Black 6 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethoxybiphenyl-4,4'-ylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DIANISIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV96QA6UKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

514 °F (NTP, 1992) | |

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major health concerns associated with 3,3′-Dimethoxybenzidine dihydrochloride exposure?

A1: 3,3′-Dimethoxybenzidine dihydrochloride (DMOB) is considered a carcinogen, with studies in F344/N rats demonstrating its potential to induce tumors in multiple organs. These include the skin, Zymbal gland, preputial and clitoral glands, oral cavity, small and large intestines, liver, brain, mesothelium, mammary gland, and uterus/cervix. [, , , , ]

Q2: How does DMOB compare in terms of carcinogenicity to other related compounds?

A2: DMOB is a congener of benzidine, a known human carcinogen. [] While studies in BALB/c mice did not show carcinogenic effects of DMOB, it is considered carcinogenic in rats and possibly hamsters. [] The carcinogenicity of DMOB in humans is still under investigation.

Q3: What is the mechanism of DMOB's carcinogenicity?

A3: While the exact mechanism of DMOB-induced carcinogenicity is not fully elucidated, studies have shown that DMOB is mutagenic in Salmonella typhimurium and induces sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells. [] This suggests that DMOB exerts its carcinogenic effects through DNA damage.

Q4: Are there any specific organs or tissues that are particularly susceptible to DMOB-induced tumors?

A4: Studies in F344/N rats have shown that DMOB can induce tumors in multiple organs. The most frequent sites of tumor development include the skin, Zymbal gland, preputial and clitoral glands, oral cavity, intestines, liver, and mammary gland. [, ] Notably, DMOB has also been linked to an increased incidence of brain tumors in these animals, although this finding is considered equivocal. []

Q5: What is the significance of the observation that DMOB causes atrial thrombosis in rats?

A5: Research indicates that DMOB exposure can lead to atrial thrombosis in rats. [] While the mechanism is not completely understood, it is speculated that DMOB might contribute to myocardial injury, endothelial damage, circulatory stasis, hypercoagulability, or impaired atrial mechanical activity, ultimately increasing the risk of thrombosis. []

Q6: What are the implications of the carcinogenicity of DMOB for human health?

A8: While direct evidence of DMOB carcinogenicity in humans is lacking, the strong evidence from animal studies necessitates careful consideration of potential risks. This is particularly relevant for individuals involved in the production of bisazobiphenyl dyes, where exposure to DMOB might occur. [] Further research is needed to fully understand the human health risks associated with DMOB exposure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。